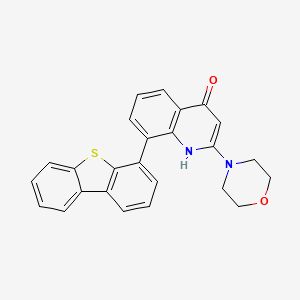![molecular formula C8H13N3O B1317242 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- CAS No. 88259-83-0](/img/structure/B1317242.png)
3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- is a heterocyclic organic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone core structure with an amino group substituted at the 6th position and an isobutyl group attached to the amino group. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
准备方法
The synthesis of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Amination Reaction:
Alkylation: The final step involves the alkylation of the amino group with isobutyl halides under basic conditions to yield the desired compound.
Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
化学反应分析
3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the pyridazinone ring to dihydropyridazinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for treating various diseases, including cardiovascular and neurological disorders.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, leading to anticancer activity. The exact molecular targets and pathways depend on the specific biological context and the substituents present on the pyridazinone core.
相似化合物的比较
3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- can be compared with other pyridazinone derivatives, such as:
3(2H)-Pyridazinone, 6-amino-: Lacks the isobutyl group, leading to different biological activities and reactivity.
3(2H)-Pyridazinone, 6-[(1-ethylpropyl)amino]-: Similar structure but with an ethyl group instead of a methyl group, which may affect its pharmacokinetic properties.
3(2H)-Pyridazinone, 6-[(1-methylpropyl)hydroxy]-: Contains a hydroxy group instead of an amino group, leading to different chemical reactivity and biological effects.
The uniqueness of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazinone derivatives.
属性
IUPAC Name |
3-(butan-2-ylamino)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-6(2)9-7-4-5-8(12)11-10-7/h4-6H,3H2,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAABZDJGMWCFAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NNC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533944 |
Source


|
| Record name | 6-[(Butan-2-yl)amino]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88259-83-0 |
Source


|
| Record name | 6-[(Butan-2-yl)amino]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)
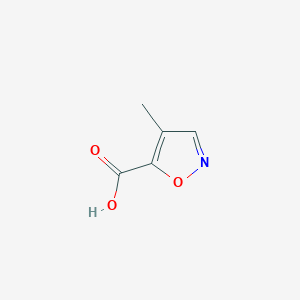
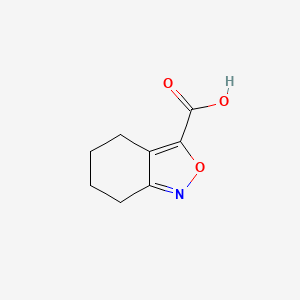
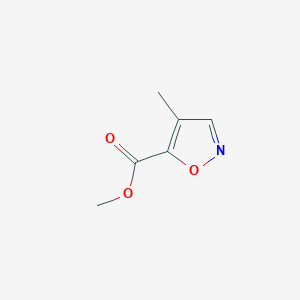


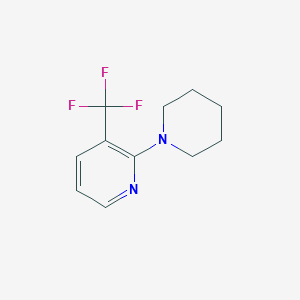
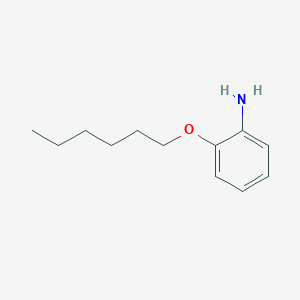
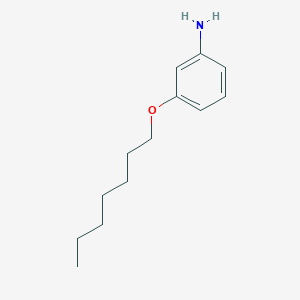

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)
